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molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate

Methyl 2-[2-(chloromethyl)phenyl]acetate

Cat. No. B248879
M. Wt: 198.64 g/mol
InChI Key: MKQGUCPIBZQIRP-UHFFFAOYSA-N
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Patent
US07384930B2

Procedure details

Hydrogen chloride gas was bubbled though a solution of 3-isochromanone (1.2 g, 8.1 mmol) in methanol (30 mL) for 3 minutes. Reaction stirred at room temperature for 8 hours. Mixture was diluted with water (70 mL). Mixture was extracted with dichloromethane (2×40 mL). Combined organic layers were washed with brine (20 mL). Mixture was dried (magnesium sulfate), filtered and concentrated in vacuo. Title compound was obtained as clear colorless oil in 90% yield. 1H NMR (300 MHz, CDCl3): δ=7.40-7.26 (m, 4H), 4.67 (s, 2H), 3.80 (s, 2H), 3.69 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][C:4](=[O:12])[O:3]1.[CH3:13]O>O>[Cl:1][CH2:2][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:5][C:4]([O:3][CH3:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
C1OC(CC2=CC=CC=C12)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
Mixture was extracted with dichloromethane (2×40 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Mixture was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClCC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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